
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is a complex organic compound characterized by its unique structure, which includes a dioxolane ring fused with benzyl, chlorophenyl, and naphthyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with a carbonyl compound under acidic conditions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced via Friedel-Crafts alkylation reactions.
Attachment of the Naphthyl Group: This step may involve a Suzuki coupling reaction, where a naphthyl boronic acid reacts with a halogenated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-5-Benzyl-5-(4-fluorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a fluorine atom instead of chlorine.
(2R,5R)-5-Benzyl-5-(4-bromophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (2R,5R)-5-Benzyl-5-(4-chlorophenyl)-2-(naphthalen-1-yl)-1,3-dioxolan-4-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
887304-93-0 |
|---|---|
Fórmula molecular |
C26H19ClO3 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
(2R,5R)-5-benzyl-5-(4-chlorophenyl)-2-naphthalen-1-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C26H19ClO3/c27-21-15-13-20(14-16-21)26(17-18-7-2-1-3-8-18)25(28)29-24(30-26)23-12-6-10-19-9-4-5-11-22(19)23/h1-16,24H,17H2/t24-,26+/m0/s1 |
Clave InChI |
CIYMFRDDMLXSEN-AZGAKELHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@]2(C(=O)O[C@@H](O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC2(C(=O)OC(O2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


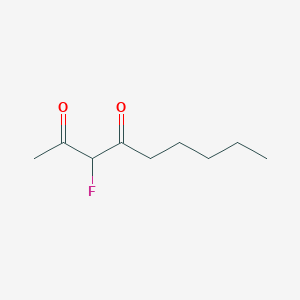
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)
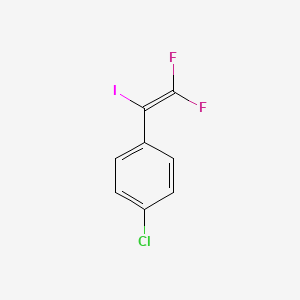
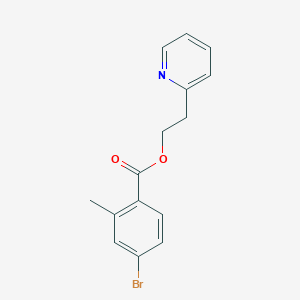
![Benzenamine, N-[1-(6-methoxy-2-naphthalenyl)ethylidene]-](/img/structure/B12613180.png)
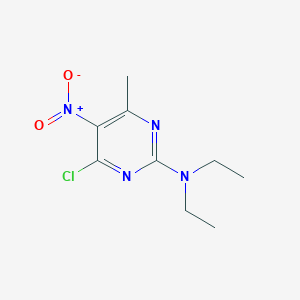
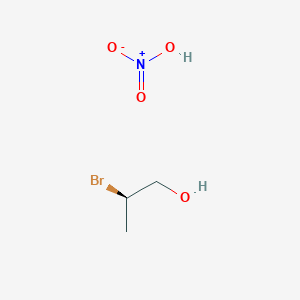
![2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12613190.png)
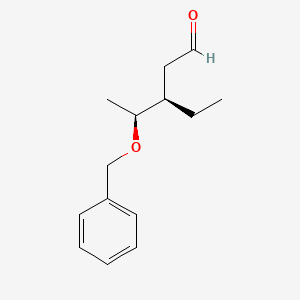

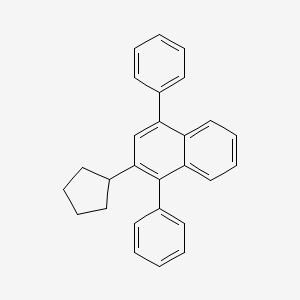
![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
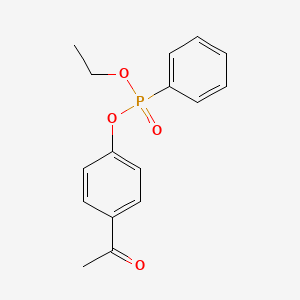
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
